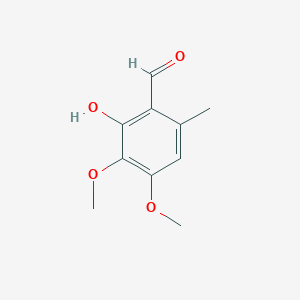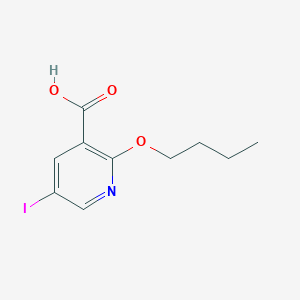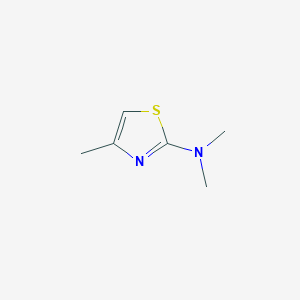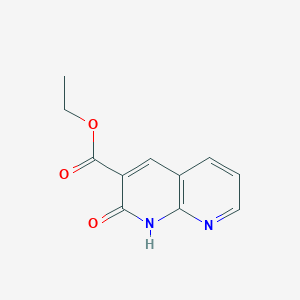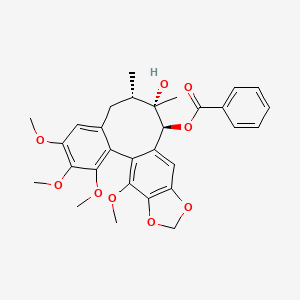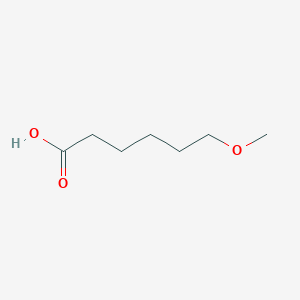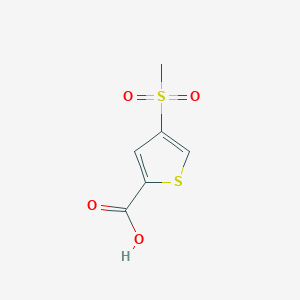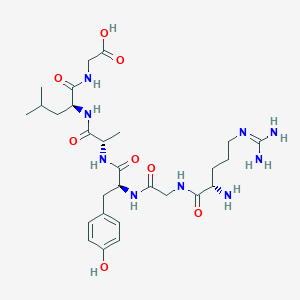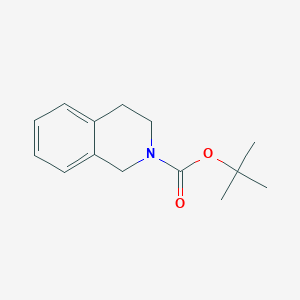
Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
説明
Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, commonly referred to as TBDC, is a synthetic organic compound that is used in a variety of scientific research applications. TBDC is a derivative of the isoquinoline family of compounds, which are known for their versatile reactivity and range of biological activities. TBDC is a useful reagent for the synthesis of organic compounds, and it has been used to synthesize a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. TBDC has also been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of proteins and other biomolecules.
科学的研究の応用
Chemical Synthesis and Modification
Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate plays a significant role in the chemical synthesis and modification of organic compounds. It is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006). This reagent has demonstrated its utility in forming esters with N-protected amino acids and in amide formation with carboxylic acids, showcasing its versatility in organic synthesis (Saito & Takahata, 2009).
Expedient Access to Heterocycles
The compound is integral to novel annulation processes, providing an expedient access to medicinally important isoquinoline heterocycles and natural alkaloids, such as those of the berberine and erythrina types (Li & Yang, 2005). This showcases its critical role in the synthesis of complex organic structures with potential medicinal applications.
Novel Organic Transformations
Research demonstrates the use of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in various novel organic transformations, including its role in the concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes (Obika et al., 2007). This emphasizes its importance in creating new pathways for the synthesis of complex organic molecules.
Advancements in Synthetic Methods
Further advancements in synthetic methods involving tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate have led to the development of efficient protocols for the preparation of quinoxaline-3-carbonyl compounds, highlighting the compound's role in facilitating new synthetic strategies for bioactive molecules (Xie et al., 2019).
特性
IUPAC Name |
tert-butyl 3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOHIVUPFBSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568407 | |
| Record name | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
138350-92-2 | |
| Record name | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



